3-溴-2,4-二甲基吡啶

描述

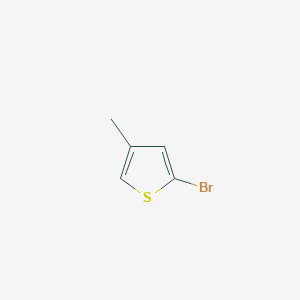

3-Bromo-2,4-dimethylpyridine is an organic compound belonging to the pyridine family. It is a colorless liquid, with a strong odor, and is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the production of other chemicals. 3-Bromo-2,4-dimethylpyridine has a wide range of applications in pharmaceuticals, agrochemicals, and other industrial processes.

科学研究应用

氢键和光谱特性

3-溴-2,4-二甲基吡啶展现出独特的氢键特性和光谱特征。Hanuza等人(1997年)研究了包括3-溴-5-羟基-2,6-二甲基吡啶在内的化合物的晶体结构,注意到它们的分子构象和氢键。这些特性使用傅里叶变换红外和拉曼光谱进行了检验,揭示了关于不对称氢键和与这些键相关的振动特征的见解 (Hanuza et al., 1997)。

抗氧化特性

3-溴-2,4-二甲基吡啶衍生物的另一个重要应用是在抗氧化剂领域。Wijtmans等人(2004年)合成了一系列6-取代-2,4-二甲基-3-吡啶醇,源自3-溴吡啶前体,表现出显著的抗氧化特性。这些化合物被评估其对过氧自由基的反应性,表明它们作为有效抗氧化剂的潜力 (Wijtmans et al., 2004)。

表面吸附和催化

Corma等人(1984年)探索了2,6-二甲基吡啶在各种样品上的吸附,包括γ-Al2O3和去阳离子Y沸石。这项研究有助于理解3-溴-2,4-二甲基吡啶衍生物与不同类型的Lewis位点之间的相互作用,这对于催化和表面科学应用至关重要 (Corma et al., 1984)。

化学合成和反应性

对3-溴-2,4-二甲基吡啶衍生物的化学反应性和合成进行了广泛研究。例如,Lopez等人(2016年)研究了2,6-二甲基吡啶的C(sp3)-H烯烃化反应,展示了这些衍生物在有机合成和化学反应中的潜力 (Lopez et al., 2016)。

溴化技术和应用

Does和Hertog(2010年)对甲基吡啶(包括2,6-二甲基吡啶)在浓硫酸烟雾中的溴化研究展示了溴化技术在合成3-溴-2,4-二甲基吡啶及其衍生物中的重要性。这些方法对于药物和材料科学中的合成应用至关重要 (Does & Hertog, 2010)。

安全和危害

作用机制

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to be involved in sm cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .

Pharmacokinetics

The pharmacokinetic properties of 3-Bromo-2,4-dimethylpyridine include high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .

Action Environment

The action of 3-Bromo-2,4-dimethylpyridine can be influenced by environmental factors. For instance, SM cross-coupling reactions require mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation , which could potentially affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

3-Bromo-2,4-dimethylpyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances Additionally, 3-Bromo-2,4-dimethylpyridine can form complexes with proteins, influencing their structure and function

Cellular Effects

The effects of 3-Bromo-2,4-dimethylpyridine on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth and differentiation . Furthermore, 3-Bromo-2,4-dimethylpyridine affects the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis. These cellular effects highlight the compound’s potential as a tool for studying various biological processes.

Molecular Mechanism

At the molecular level, 3-Bromo-2,4-dimethylpyridine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other substances Additionally, 3-Bromo-2,4-dimethylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-2,4-dimethylpyridine can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-Bromo-2,4-dimethylpyridine can have sustained effects on cellular function, including alterations in cell growth and viability. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Bromo-2,4-dimethylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, 3-Bromo-2,4-dimethylpyridine can exhibit toxic or adverse effects, including organ toxicity and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for evaluating the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

3-Bromo-2,4-dimethylpyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential for causing adverse effects. Studying these pathways provides valuable information for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, 3-Bromo-2,4-dimethylpyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, 3-Bromo-2,4-dimethylpyridine can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution processes are important for understanding the compound’s pharmacokinetics and dynamics.

Subcellular Localization

The subcellular localization of 3-Bromo-2,4-dimethylpyridine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum These localization patterns can affect the compound’s activity and function, as well as its potential for causing cellular damage

属性

IUPAC Name |

3-bromo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSUJPQZGWOXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554056 | |

| Record name | 3-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-93-0 | |

| Record name | 3-Bromo-2,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)